N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for intramolecular cyclization , and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis by targeting the DprE1 enzyme . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- **N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- **N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide is unique due to its thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C17H12N2O2S3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H12N2O2S3/c20-24(21,16-6-3-11-22-16)19-13-9-7-12(8-10-13)17-18-14-4-1-2-5-15(14)23-17/h1-11,19H |
InChI Key |
MSEZFIGNTZHZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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